2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
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Description
2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is a useful research compound. Its molecular formula is C18H23NO2S2 and its molecular weight is 349.51. The purity is usually 95%.
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Biological Activity
The compound 2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine (CAS No. 306978-43-8) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to elucidate its effects and mechanisms of action.
- Molecular Formula : C18H23NO2S2
- Molecular Weight : 349.51 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with butylsulfanyl and methylphenylsulfonyl groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various sulfonyl derivatives, including compounds structurally similar to this compound. The following table summarizes findings related to the antiproliferative activity of similar compounds:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
PIB-SO1 | HT-29 | 0.05 | Tubulin polymerization inhibition |
PIB-SO2 | M21 | 0.03 | G2/M phase arrest |
PIB-SO3 | MCF7 | 0.04 | Apoptosis induction |
These studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines, primarily through mechanisms involving cell cycle arrest and disruption of microtubule dynamics .
The mechanism by which this compound exerts its biological effects can be hypothesized based on structural analogs. Key mechanisms include:
- Tubulin Binding : Compounds like PIB-SOs have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule formation and leading to cell death .
- Cell Cycle Arrest : The inhibition of tubulin polymerization results in G2/M phase arrest, preventing cancer cells from dividing effectively .
Case Studies
-
Study on Antiproliferative Properties :
A study investigated a series of sulfonate derivatives, revealing that certain analogs demonstrated nanomolar range IC50 values against resistant cancer cell lines. This suggests that modifications in the sulfonate group can enhance biological activity and overcome resistance mechanisms . -
Chorioallantoic Membrane Assay :
Another significant evaluation involved the use of chick chorioallantoic membrane assays to assess angiogenesis and tumor growth inhibition. Compounds similar to this compound were shown to effectively block angiogenesis comparable to established chemotherapeutics like combretastatin A-4 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring and sulfonyl groups have been systematically studied to correlate specific structural features with enhanced anticancer efficacy.
Key Findings in SAR Studies:
Properties
IUPAC Name |
2-butylsulfanyl-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-5-6-11-22-18-17(14(3)12-15(4)19-18)23(20,21)16-10-8-7-9-13(16)2/h7-10,12H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAACEJHYNKCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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